![molecular formula C23H33N5O B2869085 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 898459-47-7](/img/structure/B2869085.png)
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one, also known as BPP-10c, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BPP-10c is a piperazine derivative that has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Electrophilic Amination and Its Applications
A method involving the electrophilic amination of N-benzyl amino acids to prepare enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids demonstrates the utility of such reactions in synthesizing complex derivatives. These derivatives, including cyclic piperazic acid derivatives, are essential for developing peptide and non-peptide molecules with potential therapeutic applications, emphasizing the importance of such structural motifs in drug design (Jean-Christophe Hannachi et al., 2004).
Antimicrobial Activity of Piperazinyl Derivatives
Research into piperazinyl derivatives, such as those synthesized and characterized for antimicrobial activity, underscores the significance of this structural unit in developing new antimicrobial agents. The study provided insights into the structural requirements for antimicrobial efficacy, highlighting the potential of these compounds in addressing resistance issues in infectious diseases (N. Desai et al., 2016).
Inhibitors of Bacterial Biofilm and Enzymes
Compounds featuring a piperazine linker have shown potent antibacterial activities, including the ability to inhibit bacterial biofilm formation and target specific bacterial enzymes, such as MurB. These findings indicate the potential of such molecules in developing new therapeutic strategies against resistant bacterial strains, emphasizing the critical role of piperazine derivatives in antibacterial research (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer and Antiviral Potential
Investigations into heterocyclic compounds with piperazine units have also revealed significant anticancer and antiviral potentials. Studies on compounds with structural similarities to the compound have shown efficacy against bone cancer cell lines and potential antiviral activities through molecular docking, illustrating the broad therapeutic applicability of these molecular frameworks (G. Lv et al., 2019).
Wirkmechanismus
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that the structure of pyridazinone derivatives can influence their pharmacodynamic profile . For instance, the substitution at position 6 in the 3(2H)-pyridazinone ring has been found to influence the anti-inflammatory–analgesic potency of the molecules .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-3-8-20(9-4-2)23(29)28-16-14-27(15-17-28)22-13-12-21(25-26-22)24-18-19-10-6-5-7-11-19/h5-7,10-13,20H,3-4,8-9,14-18H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNSKABYCWBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.